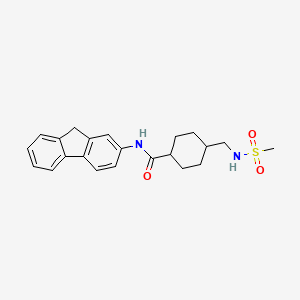

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide

Description

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a complex organic compound that features a fluorenyl group, a cyclohexane ring, and a sulfonamide moiety

Properties

IUPAC Name |

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3S/c1-28(26,27)23-14-15-6-8-16(9-7-15)22(25)24-19-10-11-21-18(13-19)12-17-4-2-3-5-20(17)21/h2-5,10-11,13,15-16,23H,6-9,12,14H2,1H3,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUJAOPUPPIZKNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide typically involves multiple steps, starting with the preparation of the fluorenyl derivative. One common method involves the air oxidation of 9H-fluorenes to produce 9-fluorenones, which can then be further functionalized . The cyclohexane ring is introduced through a series of reactions, including cyclization and sulfonamide formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The fluorenyl group can be oxidized to form fluorenones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium hydroxide (KOH) in tetrahydrofuran (THF) for oxidation , reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorenyl group results in fluorenones, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions and enzyme inhibition.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The fluorenyl group can intercalate with DNA, while the sulfonamide moiety can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The cyclohexane ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

N-(9-Methyl-9H-fluoren-2-yl)-acetamide: This compound shares the fluorenyl group but differs in the acetamide moiety.

N-(9-Isopropyl-9H-fluoren-2-yl)-acetamide: Similar in structure but with an isopropyl group instead of a methylsulfonamidomethyl group.

Uniqueness

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is unique due to the combination of its fluorenyl, cyclohexane, and sulfonamide groups. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is . The structure includes a fluorenyl moiety, which is known for enhancing the biological properties of compounds. The presence of the methanesulfonamide group is significant for its potential interactions with biological targets.

Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C21H25N2O3S |

| Molecular Weight | 389.50 g/mol |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |

| InChI | InChI=1S/C21H25N2O3S/c1-15-7-10-19(11-8-15)25(23,24)22(2)18-9-12-21-17(14-18)13-16-5-3-4-6-20(16)21/h3-12,14H,13H2,1-2H3 |

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This suggests that our compound may also possess similar mechanisms of action.

Anticancer Properties

Recent studies have explored the anticancer potential of fluorenyl derivatives. For example, compounds containing the fluorenyl moiety have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Preliminary data on this compound suggest it could inhibit tumor growth in vitro.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with a similar structure to N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

- Anticancer Activity : In a study involving various fluorenyl derivatives, it was found that one derivative led to a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 10 µM after 48 hours . This suggests that modifications to the fluorenyl structure can enhance anticancer activity.

Research Findings

Several studies have highlighted the importance of structural modifications in enhancing biological activity:

Q & A

Basic: What synthetic methodologies are employed to synthesize N-(9H-fluoren-2-yl)-4-(methanesulfonamidomethyl)cyclohexane-1-carboxamide?

Answer:

The synthesis involves multi-step organic reactions. Key steps include:

- Sulfonamide formation : Methanesulfonyl chloride reacts with an aminomethylcyclohexane intermediate under controlled conditions (e.g., anhydrous solvent, 0–25°C) to introduce the methanesulfonamidomethyl group .

- Coupling reactions : Amide bond formation between the fluorenyl amine and cyclohexane-carboxylic acid derivative uses coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane .

- Purification : Column chromatography or crystallization (e.g., methanol) ensures purity (>75% yield) .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- 1H-NMR : Confirms proton environments (e.g., aromatic fluorenyl protons at δ 7.30–7.89 ppm, sulfonamide NH at δ 10.21 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretch ~1705 cm⁻¹, carboxamide C=O ~1650 cm⁻¹) .

- HPLC : Assesses purity (>95%) using reverse-phase columns and UV detection .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

- Refinement software : Use SHELXL for high-resolution data to model disorder or twinning, leveraging its robust handling of anisotropic displacement parameters .

- Validation tools : Cross-check with PLATON or CCDC Mercury to identify missed symmetry or hydrogen bonding inconsistencies .

- Data collection : Optimize crystal mounting (low-temperature protocols) to minimize thermal motion artifacts .

Advanced: What strategies optimize reaction yields during methanesulfonamidomethyl group installation?

Answer:

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilicity .

- Stoichiometry : Employ a 1.2–1.5 molar excess of methanesulfonyl chloride to drive the reaction to completion .

- Temperature control : Maintain 0–5°C during sulfonylation to suppress side reactions (e.g., over-sulfonation) .

Advanced: How can the mechanism of action for biological activity be elucidated?

Answer:

- Binding assays : Use surface plasmon resonance (SPR) to measure real-time interactions with target enzymes/receptors .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and affinity trends .

- Structure-activity relationship (SAR) : Synthesize analogs (e.g., trifluoromethyl or methoxy substitutions) to identify critical functional groups .

Basic: What biological targets are hypothesized for this compound?

Answer:

- Enzymes : Potential inhibition of kinases or proteases due to sulfonamide’s electron-withdrawing properties .

- Antimitotic activity : Fluorenyl-carboxamide derivatives show microtubule disruption in cancer cell lines .

Advanced: How can conformational dynamics be analyzed computationally?

Answer:

- Molecular dynamics (MD) : Simulate in explicit solvent (e.g., TIP3P water) for 100 ns to assess cyclohexane ring flexibility .

- QM/MM calculations : Evaluate electronic effects of methanesulfonamidomethyl substitution on carboxamide reactivity .

Basic: What are common impurities in synthesis, and how are they mitigated?

Answer:

- By-products : Unreacted sulfonyl chloride intermediates or dimerized carboxamides .

- Mitigation : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water) .

Advanced: How is compound stability validated under varying storage conditions?

Answer:

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via LC-MS .

- Incompatibility tests : Avoid storage with strong acids/bases to prevent sulfonamide hydrolysis .

Advanced: How to address low binding affinity in bioactivity assays?

Answer:

- Scaffold modification : Introduce electron-donating groups (e.g., -OCH₃) to enhance hydrogen bonding .

- Assay optimization : Adjust pH (7.4 buffer) and temperature (37°C) to mimic physiological conditions .

- Label-free techniques : Use isothermal titration calorimetry (ITC) to quantify enthalpy-driven binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.